molecular formula C15H15NO3 B1455151 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187170-68-8

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Cat. No. B1455151
M. Wt: 257.28 g/mol
InChI Key: VLRHTXLCLYXZSP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached to the pyridine ring, which is further substituted with two methoxy groups .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would have a pyridine ring with a benzoyl group attached, which is further substituted with two methoxy groups .


Chemical Reactions Analysis

The reactivity of “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl group .


Physical And Chemical Properties Analysis

Based on similar compounds, “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would likely be a solid at room temperature .

Scientific Research Applications

  • Synthesis, Characterization, Antioxidant, and Antibacterial Activities of New Benzamides

    • Application Summary : Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives have been studied for their antioxidant and antibacterial activities .
    • Methods of Application : The compounds were synthesized and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests .
    • Results/Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
  • 3-(2′,5′-Dimethoxybenzoyl)propionic Acid

    • Application Summary : This compound, which has a similar structure to the one you’re interested in, is used in various chemical reactions .
    • Methods of Application : The specific methods of application would depend on the particular reaction or process in which this compound is being used .
    • Results/Outcomes : The outcomes would also depend on the specific application. For example, it could be used as a reagent to synthesize other compounds, or it could be used in studies of its own properties .

Safety And Hazards

As with any chemical compound, handling “2-(2,5-Dimethoxybenzoyl)-5-methylpyridine” would require appropriate safety measures. It’s important to avoid dust formation, breathing in the compound, and contact with skin or eyes .

properties

IUPAC Name

(2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRHTXLCLYXZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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